REACTION_SMILES
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[ClH:14].[NH2:15][CH2:16][C:17](=[O:18])[NH2:19].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH:20][n:21]1[c:22]2[n:23][cH:24][cH:25][cH:26][c:27]2[n:28][n:29]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][c:9]([C:11](=[O:12])[OH:13])[c:10]12>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][c:9]([C:11](=[O:13])[NH:15][CH2:16][C:17](=[O:18])[NH2:19])[c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2cccnc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc2cccnc12
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Name
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Type
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product
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Smiles
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NC(=O)CNC(=O)c1cccc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |